molecular formula C9H20ClNO B13482298 2-(3,3-Dimethylcyclobutyl)-2-methoxyethan-1-amine hydrochloride

2-(3,3-Dimethylcyclobutyl)-2-methoxyethan-1-amine hydrochloride

Cat. No.: B13482298
M. Wt: 193.71 g/mol
InChI Key: SRWCMJFMJSKDGS-UHFFFAOYSA-N
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Description

2-(3,3-Dimethylcyclobutyl)-2-methoxyethan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a cyclobutyl ring with two methyl groups, a methoxy group, and an amine group, all contributing to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethylcyclobutyl)-2-methoxyethan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of 3,3-dimethylcyclobutanone with methoxyethanol in the presence of a strong base, followed by the reduction of the resulting ketone to form the corresponding alcohol. This alcohol is then converted to the amine via a substitution reaction using an appropriate amine source. The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethylcyclobutyl)-2-methoxyethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or sulfonates can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the amine group can produce secondary or tertiary amines.

Scientific Research Applications

2-(3,3-Dimethylcyclobutyl)-2-methoxyethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethylcyclobutyl)-2-methoxyethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, while the methoxy group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3,3-Dimethylcyclobutyl)-2,2-dimethylpropan-1-amine hydrochloride: This compound has a similar cyclobutyl ring structure but differs in the position and nature of the substituents.

    [(3,3-Dimethylcyclobutyl)methyl]amine hydrochloride: Another related compound with a similar cyclobutyl ring but different functional groups.

Uniqueness

2-(3,3-Dimethylcyclobutyl)-2-methoxyethan-1-amine hydrochloride stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H20ClNO

Molecular Weight

193.71 g/mol

IUPAC Name

2-(3,3-dimethylcyclobutyl)-2-methoxyethanamine;hydrochloride

InChI

InChI=1S/C9H19NO.ClH/c1-9(2)4-7(5-9)8(6-10)11-3;/h7-8H,4-6,10H2,1-3H3;1H

InChI Key

SRWCMJFMJSKDGS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)C(CN)OC)C.Cl

Origin of Product

United States

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